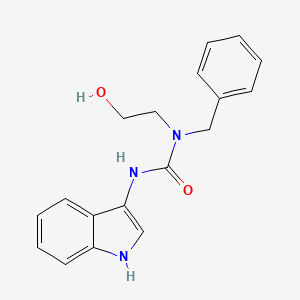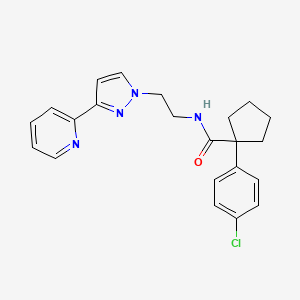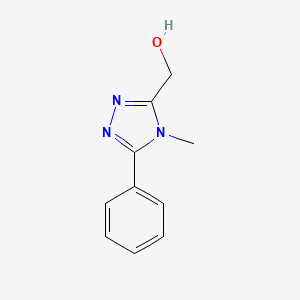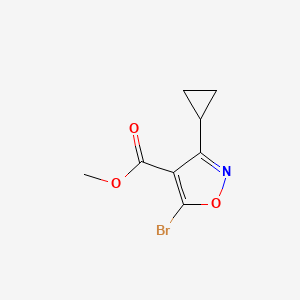
Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate” is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom . The compound also contains a bromine atom and a cyclopropyl group attached to the oxazole ring .Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The choice of solvent can influence the regioselectivity of the arylation .Scientific Research Applications
Crystal and Molecular Structures
Research on related molecules, such as triazole derivatives, has been conducted to understand their crystal and molecular structures. Studies like those by Boechat et al. (2010) elucidate the structural details, including the disposition of molecules and their electron density delocalization, which can have implications for the properties and reactivity of similar compounds, including "Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate" (Boechat et al., 2010).
Synthesis and Reactivity
Dalai et al. (2008) described a method for accessing variously substituted spiro[cyclopropane-1,4′-oxazoline]s, showcasing the versatility of cyclopropane and oxazole derivatives in synthesizing complex structures with potential applications in medicinal chemistry and material science (Dalai et al., 2008).
Photophysical Properties
The study of oxazole-4-carboxylate derivatives, as described by Ferreira et al. (2010), involves their synthesis and investigation of photophysical properties. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable as fluorescent probes in biochemical and medical research (Ferreira et al., 2010).
Future Directions
The future directions for research on “Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate” and similar oxazole derivatives could include the development of more efficient and eco-friendly synthetic routes, exploration of their biological activities, and investigation of their mechanisms of action . Further studies could also focus on improving the understanding of their physical and chemical properties and safety profiles.
Mechanism of Action
Mode of Action
Compounds containing the isoxazole moiety are known to interact with their targets in a variety of ways, including through free radical reactions and nucleophilic substitution .
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests .
Result of Action
Compounds containing the isoxazole moiety are known to have a wide range of effects, suggesting that this compound may also have diverse molecular and cellular effects .
Properties
IUPAC Name |
methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-8(11)5-6(4-2-3-4)10-13-7(5)9/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBQACYDIKMNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
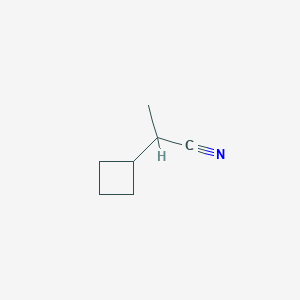

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2954615.png)
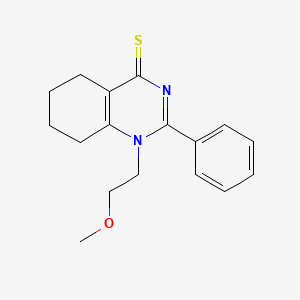
![3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2954619.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954620.png)
![1-Methyl-7-phenyl-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2954623.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2954625.png)
![4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2954627.png)
